2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline
CAS No.: 946682-74-2
VCID: VC5907139
Molecular Formula: C17H20F3NO5S
Molecular Weight: 407.4
* For research use only. Not for human or veterinary use.

Description |
2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline is a complex organic compound with a molecular formula of C17H18F3NO. It features a trifluoromethyl group and an isopropyl-methylphenoxy moiety attached to an aniline backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties. Synthesis and PreparationThe synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline typically involves multi-step reactions that require careful control of conditions to achieve the desired product. While specific synthesis protocols for this compound are not widely documented, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions to form the phenoxy-aniline backbone. Biological Activity and ApplicationsAlthough specific biological activity data for 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline are not readily available, compounds with similar structural features are often investigated for their potential in pharmaceutical applications. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug design. Regulatory and Trade InformationThe compound is classified under customs code 2922299090, which pertains to other amino-naphthols and amino-phenols, their ethers, and esters. This classification is important for international trade and regulatory compliance.
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CAS No. | 946682-74-2 | ||||||||||||
Product Name | 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline | ||||||||||||
Molecular Formula | C17H20F3NO5S | ||||||||||||
Molecular Weight | 407.4 | ||||||||||||
IUPAC Name | 2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline | ||||||||||||
Standard InChI | InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3 | ||||||||||||
Standard InChIKey | RHXDWPOLNOWHLH-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 26189395 | ||||||||||||
Last Modified | Aug 17 2023 |
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